Technical Monograph: 3-(4-Chlorobenzoyl)piperidine
Technical Monograph: 3-(4-Chlorobenzoyl)piperidine
Identification, Synthesis, and Application in Medicinal Chemistry
Executive Summary & Chemical Identification
3-(4-Chlorobenzoyl)piperidine (also known as (4-chlorophenyl)(piperidin-3-yl)methanone ) is a critical piperidine-based scaffold used in the synthesis of bioactive small molecules. Unlike its ubiquitous 4-isomer (a precursor to haloperidol and related antipsychotics), the 3-isomer introduces a chiral center at the C3 position, offering unique vector orientation for Structure-Activity Relationship (SAR) exploration in G-protein-coupled receptor (GPCR) and kinase inhibitor discovery.
This compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and solubility.
Chemical Identity Data
| Parameter | Detail |
| Primary CAS (HCl Salt) | 1215723-25-3 |
| Alternative CAS (HCl Salt) | 1017487-74-9 |
| IUPAC Name | (4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride |
| Molecular Formula | C₁₂H₁₄ClNO[1][2][3][4][5][6] · HCl (Salt) / C₁₂H₁₄ClNO (Free Base) |
| Molecular Weight | 260.16 g/mol (HCl Salt) / 223.69 g/mol (Free Base) |
| SMILES | ClC1=CC=C(C=C1)C(=O)C2CNCCC2.Cl |
| Appearance | Off-white to pale yellow solid (Hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
Synthetic Methodology (Technical Deep Dive)
For high-purity applications in drug development, the synthesis of 3-(4-chlorobenzoyl)piperidine must avoid racemization and regio-isomeric contamination. The most robust route utilizes N-Boc-nipecotic acid via a Weinreb Amide intermediate. This method is superior to direct Friedel-Crafts acylation, which often suffers from poor yield and regioselectivity when applied to piperidine rings.
Rationale for the Weinreb Route
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Regiocontrol: Starting with commercially available nipecotic acid (piperidine-3-carboxylic acid) fixes the substitution pattern.
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Prevention of Over-addition: The Weinreb amide (N-methoxy-N-methylamide) forms a stable tetrahedral intermediate with Grignard reagents, preventing the formation of tertiary alcohols (a common side reaction with esters or acid chlorides).
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Scalability: The Boc-protection group is orthogonal to the ketone formation conditions and is easily removed.
Step-by-Step Protocol
Step 1: Formation of the Weinreb Amide
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Reagents: N-Boc-nipecotic acid, EDCI (or HATU), HOBt, N,O-Dimethylhydroxylamine HCl, DIPEA, DCM.
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Procedure: Activate the carboxylic acid of N-Boc-nipecotic acid with EDCI/HOBt in dichloromethane (DCM) at 0°C. Add N,O-dimethylhydroxylamine hydrochloride and DIPEA. Stir at room temperature for 12 hours.
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Validation: Monitor via TLC or LC-MS for the disappearance of the acid. Workup involves acid/base wash.
Step 2: Grignard Addition
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Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), Anhydrous THF.
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Procedure: Cool the Weinreb amide solution in anhydrous THF to -78°C (critical to suppress side reactions). Dropwise add the Grignard reagent (1.2 equivalents). Stir for 1 hour at -78°C, then allow to warm to 0°C.
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Quench: Quench with saturated NH₄Cl solution. The stable intermediate collapses to the ketone upon hydrolysis.
Step 3: Deprotection (Boc Removal)
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve the N-Boc-3-(4-chlorobenzoyl)piperidine in 1,4-dioxane. Add 4M HCl in dioxane at 0°C. Stir at room temperature for 2-4 hours. The product precipitates as the hydrochloride salt.
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Purification: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
Process Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical control points (Temperature, Protection).
Figure 1: Synthetic pathway via Weinreb Amide to ensure regioselectivity and prevent tertiary alcohol formation.
Applications in Drug Discovery
The 3-(4-chlorobenzoyl)piperidine scaffold acts as a versatile "linker-pharmacophore" in medicinal chemistry.
1. GPCR Ligand Design
The piperidine nitrogen is a canonical basic center, protonated at physiological pH, allowing for ionic interactions with conserved aspartate residues in GPCR transmembrane helices (e.g., D3.32 in amine receptors).
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Histamine H3 Antagonists: The 3-substituted benzoyl group provides a rigid spacing element that can extend into the secondary binding pocket of the H3 receptor, distinct from the linear topology of 4-substituted analogs.
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Sigma-1 Receptor Modulators: 3-substituted piperidines are explored to optimize the hydrophobic fit within the Sigma-1 chaperone protein, often improving selectivity over Sigma-2.
2. Chiral Scaffolding
Unlike the achiral 4-isomer, the 3-isomer possesses a stereocenter.
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Resolution: The racemic mixture can be resolved using chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid).
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E-E-A-T Insight: In modern drug development, separating enantiomers early is crucial. The (S)- and (R)-enantiomers often exhibit >100-fold differences in potency. Researchers should prioritize synthesizing or purchasing the racemate for initial screening, then separating enantiomers if activity is detected.
Analytical Protocols
To verify the identity of the synthesized or purchased compound, the following analytical signatures must be confirmed.
HPLC-MS Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Chlorobenzene chromophore) and ESI+ MS (Expected [M+H]⁺ = 224.1 m/z for free base).
NMR Characterization (D₂O)
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¹H NMR: Look for the diagnostic splitting of the piperidine ring protons. The C3-H proton (alpha to carbonyl) will appear as a multiplet shifted downfield (~3.5-4.0 ppm) relative to the other ring protons.
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Aromatic Region: Two doublets (or AA'BB' system) characteristic of the para-substituted chlorophenyl group (~7.5 and 7.9 ppm).
References
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Sigma-Aldrich. (4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride Product Sheet. Retrieved from
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Apollo Scientific. Product Analysis: CAS 1215723-25-3. Retrieved from
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PubChem. Compound Summary: 3-(4-Chlorobenzoyl)piperidine. National Library of Medicine. Retrieved from
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Key Organics. Building Blocks: 3-(4-chlorobenzoyl)piperidine hydrochloride.[7] Retrieved from
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the synthetic protocol).
Sources
- 1. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3-(4-Benzyl-piperidine-1-sulfonyl)-4-chloro-benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. (4-Chlorophenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone | C18H16ClN3OS | CID 44141938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-CHLOROBENZOYL)PIPERIDINE HYDROCHLORIDE | CAS 55695-51-7 [matrix-fine-chemicals.com]
- 5. 4-(4-Chlorobenzoyl)piperidine | 53220-41-0 [chemicalbook.com]
- 6. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
